Morpholine-2-carbonitrile
Overview
Description
Morpholine-2-carbonitrile, also known as 2-cyano-1-methylmorpholine (phenanthrene), is an organic compound . It is a colorless liquid or solid that is soluble in water, alcohols, and ethers, and is also miscible with many organic solvents . It has good stability, but it is easy to decompose under high temperature and sunlight .
Synthesis Analysis
Morpholine-2-carbonitrile is generally synthesized by the following steps :
Molecular Structure Analysis
The molecular formula of Morpholine-2-carbonitrile is C5H8N2O . The (2R)-morpholine-2-carbonitrile molecule contains a total of 16 bond(s). There are 8 non-H bond(s), 1 multiple bond(s), 1 triple bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 nitrile(s) (aliphatic) and 1 ether(s) (aliphatic) .
Chemical Reactions Analysis
Morpholine-2-carbonitrile can be used for the synthesis of a variety of organic compounds, such as medicine, dyes, etc . It can also be used as a solvent in organic synthesis to improve the reaction effect .
Physical And Chemical Properties Analysis
Morpholine-2-carbonitrile has a molar mass of 112.13 and a density of 1.10±0.1 g/cm3 (Predicted) . Its boiling point is predicted to be 256.0±35.0 °C, and it has a flash point of 108.652°C . The vapor pressure of Morpholine-2-carbonitrile is 0.016mmHg at 25°C .
Scientific Research Applications
Inhibition of Human Legumain and Cholinesterase Enzymes
Morpholine derivatives, including Morpholine-2-carbonitrile, have been studied for their potential inhibitory activity against human legumain and cholinesterase enzymes . These enzymes are involved in the progression of Alzheimer’s disease, and their inhibition could offer therapeutic interventions.
Antimicrobial and Anti-inflammatory Applications
The morpholine moiety is known for its antimicrobial and anti-inflammatory properties . Morpholine-2-carbonitrile could be utilized in the development of new drugs targeting these specific therapeutic effects.
Attention Deficit Hyperactivity Disorder (ADHD) Therapeutics
Some morpholine-containing compounds have shown remarkable effects in treating ADHD . Research into Morpholine-2-carbonitrile could lead to the development of novel ADHD medications.
Corrosion Inhibitors and Surface-Active Agents
Morpholine compounds serve as corrosion inhibitors and surface-active agents in industrial applications . Morpholine-2-carbonitrile could be explored for its efficacy in these areas, potentially leading to more efficient industrial processes.
Organocatalysts and Ligands for Catalysts
The morpholine ring is a component in various organocatalysts and ligands for catalysts used in chemical synthesis . Morpholine-2-carbonitrile could be a key ingredient in creating new or improved catalysts.
Pharmaceutical Properties
Morpholine derivatives are prominent in pharmaceuticals, with applications ranging from antidepressants to antipyretic and analgesic drugs . Morpholine-2-carbonitrile’s role in this field could be significant, possibly leading to new drug discoveries.
Safety and Hazards
Morpholine-2-carbonitrile is an organic compound and needs to be used carefully . In case of skin contact or inhalation, wash quickly . When storing and handling morpholine-2-carbonitrile, care should be taken to prevent contact with oxygen, strong oxidants, and strong acids to avoid possible dangerous reactions . When using morpholine-2-carbonitrile, wear protective gloves, goggles, and protective clothing to ensure human safety .
Mechanism of Action
Target of Action
Morpholine-2-carbonitrile is a versatile compound that has been widely employed to enhance the potency of numerous bioactive molecules . It has been used in the design and characterization of a series of ruthenium-based antibacterial agents, aiming to obtain a promising metalloantibiotic with a multi-target mechanism . The primary targets of Morpholine-2-carbonitrile are therefore the bacterial cells, particularly Staphylococcus aureus .
Mode of Action
The mode of action of Morpholine-2-carbonitrile involves its interaction with bacterial cells. The most active complex, Ru(II)-3, exhibited strong potency against Staphylococcus aureus, with an MIC value of only 0.78 mg mL−1 . The results of mechanism studies confirmed that Ru(II)-3 could destroy the bacterial membrane and induce ROS production in bacteria .
Biochemical Pathways
The biochemical pathways affected by Morpholine-2-carbonitrile involve the destruction of the bacterial membrane and the induction of reactive oxygen species (ROS) production in bacteria . This leads to the death of the bacterial cells, thereby exhibiting its antibacterial activity. The compound also enhances the activity of many existing antibiotics .
Pharmacokinetics
It is known that the compound is an oil in form and is slightly soluble in chloroform and dichloromethane, and sparingly soluble in methanol . Its predicted boiling point is 256.0±35.0 °C, and its predicted density is 1.10±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and hence its bioavailability.
Result of Action
The result of the action of Morpholine-2-carbonitrile is the destruction of bacterial cells, particularly Staphylococcus aureus . It achieves this by destroying the bacterial membrane and inducing ROS production in bacteria . This leads to the death of the bacterial cells, thereby exhibiting its antibacterial activity. The compound also enhances the activity of many existing antibiotics .
Action Environment
The action environment of Morpholine-2-carbonitrile is within the bacterial cells, particularly Staphylococcus aureus It is known that the compound is stable at a storage temperature of 2-8°c and should be protected from light . These factors may influence the compound’s action and efficacy.
properties
IUPAC Name |
morpholine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAASCECTXNYFCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577640 | |
Record name | Morpholine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-2-carbonitrile | |
CAS RN |
135782-24-0 | |
Record name | 2-Morpholinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135782-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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